Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride
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Overview
Description
Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride is a chemical compound that features a tert-butyl carbamate protecting group attached to a difluorocyclopentyl amine. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes several types of chemical reactions, including:
Deprotection: Removal of the tert-butyl carbamate group using strong acids like trifluoroacetic acid (TFA).
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Depending on the substituent, various substituted amines or amides can be formed.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as hydroxylamines or amines.
Scientific Research Applications
Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Involved in the development of drug candidates and therapeutic agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The protecting group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
- Phenylmethoxycarbonyl (Cbz) protected amines
- Fluorenylmethoxycarbonyl (Fmoc) protected amines
Uniqueness
Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is unique due to its stability and ease of removal under mild acidic conditions. This makes it a preferred choice for protecting amines in multi-step synthesis processes, where selective deprotection is crucial .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2.ClH/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13;/h6-7H,4-5,13H2,1-3H3,(H,14,15);1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCJRFNEYWOEHR-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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